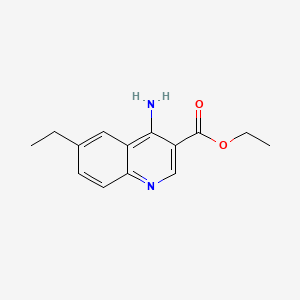

![molecular formula C6H5ClN4 B580728 5-Chloropyrazolo[1,5-A]pyrimidin-3-amine CAS No. 1234616-50-2](/img/structure/B580728.png)

5-Chloropyrazolo[1,5-A]pyrimidin-3-amine

Overview

Description

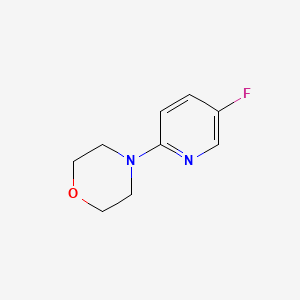

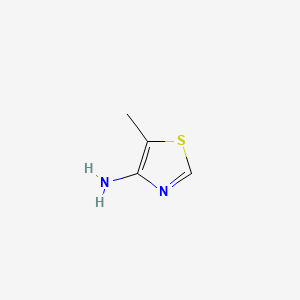

5-Chloropyrazolo[1,5-A]pyrimidin-3-amine is an organic compound with the linear formula C6H5ClN4 . It belongs to the class of organic compounds known as pyrazolo [1,5-a]pyrimidines, which are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system .

Synthesis Analysis

The synthesis of this compound involves several steps. In one method, the compound of formula 1 is reacted with ethanol, ammonium chloride, and iron powder under nitrogen protection. The reaction is heated to reflux for 4-8 hours. After the reaction is complete, the mixture is concentrated under reduced pressure, water and dichloromethane are added, the layers are separated, and the organic phase is washed with saturated brine .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 168.59 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Anti-Mycobacterial Activity : Pyrazolo[1,5-a]pyrimidines, including derivatives of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine, have been reported as potent inhibitors of mycobacterial ATP synthase, potentially useful for the treatment of Mycobacterium tuberculosis (Sutherland et al., 2022).

Synthesis and Structural Studies : Various synthetic methods have been developed for pyrazolo[1,5-a]pyrimidines, offering insight into their structural characteristics and potential applications in various biological activities (Xu Li-feng, 2011).

Microwave-Assisted Synthesis : Innovative synthesis techniques, such as microwave-assisted methods, have been employed for the efficient production of pyrazolo[1,5-a]pyrimidin-4-ones, highlighting the chemical versatility and potential for diverse applications (Jiansheng Ng et al., 2022).

Serotonin Receptor Antagonists : Some 3-sulfonyl-pyrazolo[1,5-a]pyrimidines have been synthesized and identified as potent antagonists of the serotonin 5-HT6 receptors, indicating their potential in neuropsychiatric drug development (A. Ivachtchenko et al., 2011).

Antiherpetic Compounds : Novel synthesis of 7-amino-3-pyrimidinyl-pyrazolo[1,5-a]pyridine compounds, a class of antiherpetic agents, demonstrates the compound's potential in antiviral therapies (B. Johns et al., 2003).

Anticancer Potential : Pyrazolo[1,5-a]pyrimidines have shown significant anticancer properties, particularly when used as a scaffold in drug design, highlighting their potential in oncology (Andres Arias-Gómez et al., 2021).

Antifungal Activity : Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated effective antifungal abilities against a range of phytopathogenic fungi, indicating their potential in agricultural applications (Jin Zhang et al., 2016).

PDE10A Inhibitor Process Development : The development of a synthetic process for a PDE10A inhibitor involving pyrazolo[1,5-a]pyrimidine shows the compound's relevance in pharmacological research (T. Yamagami et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

5-Chloropyrazolo[1,5-A]pyrimidin-3-amine has been identified as a strategic compound for optical applications due to several key characteristics . It has been studied for its ability to act as a ligand and its ability to act as a base to form complexes with transition metals .

Cellular Effects

It has been suggested that it may have potential in neuropsychiatric drug development .

Molecular Mechanism

Properties

IUPAC Name |

5-chloropyrazolo[1,5-a]pyrimidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-5-1-2-11-6(10-5)4(8)3-9-11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJQUMQRKQSUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)N)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725522 | |

| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-50-2 | |

| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-chloropyrazolo(1,5-a)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234616502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-chloropyrazolo[1,5-a]pyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF4M7TUR6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

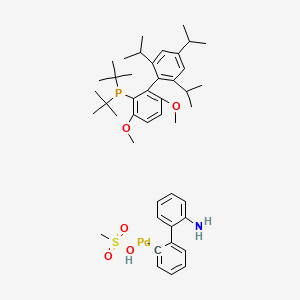

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-methylpiperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B580650.png)

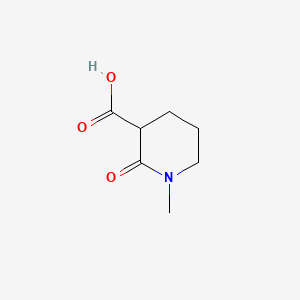

![N-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-2-(1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetamide](/img/structure/B580651.png)

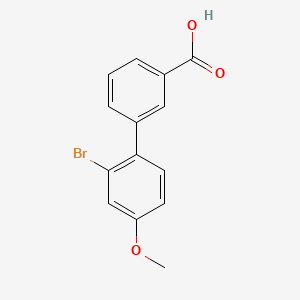

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B580652.png)

![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium](/img/no-structure.png)